An In-depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
An In-depth Technical Guide to 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, a versatile α-tosyloxy ketone intermediate in organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its reactivity profile with various nucleophiles. Furthermore, this guide highlights its emerging applications, particularly in the realm of photoredox catalysis, and outlines essential safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are interested in leveraging the unique chemical attributes of this compound.
Introduction
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as O-Tosylbenzoin, is a significant organic compound characterized by the presence of a tosylate group at the α-position to a ketone. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. The tosylate group, being an excellent leaving group, facilitates a variety of substitution and elimination reactions, opening avenues for the construction of complex molecular architectures. This guide aims to be a definitive resource on the chemical properties, synthesis, and reactivity of this important synthetic building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₈O₄S | [1] |
| Molecular Weight | 366.43 g/mol | [1][2] |
| CAS Number | 1678-43-9 | [1][2][3][4][5] |
| Melting Point | 109 °C | [3] |
| Boiling Point | 546.8±45.0 °C (Predicted) | [3] |
| Density | 1.258±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White crystalline solid | [6] |
| Synonyms | O-Tosylbenzoin, Benzoin 4-toluenesulfonate, 2-Oxo-1,2-diphenylethyl tosylate | [3] |
Synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
The most common and efficient method for the preparation of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is the tosylation of benzoin. This reaction proceeds via the nucleophilic attack of the hydroxyl group of benzoin on the sulfur atom of p-toluenesulfonyl chloride.
Reaction Scheme
Caption: Synthesis of the target compound from benzoin.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure[6].
Materials:
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Benzoin (424.5 g, 2.0 moles)
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p-Toluenesulfonyl chloride (400.4 g, 2.1 moles)
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Methyl ethyl ketone (650 ml)
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30% aqueous sodium hydroxide solution (293.3 g, 2.2 moles of NaOH)
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Deionized water
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Ice
Procedure:
-
To a 2.5-liter sulfonating flask, add 650 ml of methyl ethyl ketone and, with stirring, add 424.5 g (2.0 moles) of benzoin to create a beige suspension.
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Stir the suspension for 5 minutes, then add 400.4 g (2.1 moles) of pulverized p-toluenesulfonyl chloride. A slight drop in temperature to around 5 °C may be observed.
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After stirring for an additional 5 minutes, add 50 ml of deionized water.
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Over a period of 30 minutes, add 293.3 g of 30% aqueous sodium hydroxide solution dropwise, while maintaining the internal temperature at 10-15 °C using an ice bath for cooling.
-
Continue to stir the beige suspension efficiently at this temperature for 6 hours.
-
Cool the reaction mixture to -10 to -15 °C and stir vigorously for another hour.
-
Isolate the resulting beige crystal slurry by filtration.
-
Wash the filtered solid sequentially with 2-3 portions of 200 ml of deionized water, followed by one wash with 150 ml of ice-cold aqueous methyl ethyl ketone.
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Dry the product under vacuum at room temperature to yield 674 g (92% of theory) of white, crystalline 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone[6].
Purity Analysis: The purity of the synthesized product can be confirmed by thin-layer chromatography and NMR spectroscopy, and should be at least 98%[6].
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 500 MHz):
-
δ 7.2-8.2 (m, 14H): Aromatic protons from the two phenyl rings and the tosyl group.
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δ 6.5-6.8 (s, 1H): Methine proton at the α-position.
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δ 2.4 (s, 3H): Methyl protons of the tosyl group.
¹³C NMR (CDCl₃, 125 MHz):
-
δ 190-195: Carbonyl carbon.
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δ 145-150: Quaternary carbon of the tosyl group attached to the sulfur atom.
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δ 125-140: Aromatic carbons.
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δ 80-85: Methine carbon bearing the tosylate group.
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δ 21.7: Methyl carbon of the tosyl group.
Reactivity Profile
The core of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone's utility lies in its reactivity, which is dominated by the excellent leaving group ability of the tosylate anion. This facilitates nucleophilic substitution at the α-carbon.
Caption: General nucleophilic substitution pathway.
Reaction with Nitrogen Nucleophiles
Amines readily displace the tosylate group to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocyclic compounds. The reaction typically proceeds under mild conditions.
Reaction with Oxygen Nucleophiles
Alkoxides and hydroxides can react to yield α-alkoxy and α-hydroxy ketones, respectively. The latter would represent the reverse of the tosylation of benzoin.
Reaction with Sulfur Nucleophiles
Thiolates are effective nucleophiles for the displacement of the tosylate, leading to the formation of α-thio ketones. These compounds are useful in further synthetic transformations.
Applications in Organic Synthesis
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is not just a laboratory curiosity; it has found applications in cutting-edge synthetic methodologies.
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Photoredox Catalysis: This compound has been utilized in a red light-based dual photoredox strategy that mimics the Z-scheme of natural photosynthesis[2]. This highlights its potential in developing novel, light-driven chemical transformations.
-
Heterocycle Synthesis: As a versatile electrophile, it serves as a key building block for the synthesis of various heterocyclic systems through reactions with dinucleophiles.
-
Precursor to Other Intermediates: It can be readily converted to other reactive intermediates, such as α-halo ketones, by reaction with halide nucleophiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[7].
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, well-defined reactivity, and emerging applications make it an important tool for the modern synthetic chemist. This guide has provided a detailed overview of its key chemical properties, a reliable synthetic protocol, and an exploration of its reactivity and applications, all supported by essential safety information. It is our hope that this document will serve as a valuable resource for researchers and professionals in the field.
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